molecular formula C17H32N4O5 B12619115 Glycyl-L-isoleucyl-L-leucyl-L-alanine CAS No. 918661-80-0

Glycyl-L-isoleucyl-L-leucyl-L-alanine

Katalognummer: B12619115
CAS-Nummer: 918661-80-0
Molekulargewicht: 372.5 g/mol
InChI-Schlüssel: ILSAMSIABLCSBM-MNXVOIDGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycyl-L-isoleucyl-L-leucyl-L-alanine is a tetrapeptide composed of glycine, L-isoleucine, L-leucine, and L-alanine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-isoleucyl-L-leucyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: The carboxyl group of one amino acid reacts with the amino group of another, forming a peptide bond. Common reagents include carbodiimides like DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole).

    Deprotection: Protecting groups like Fmoc (fluorenylmethyloxycarbonyl) are removed to expose reactive sites for further coupling.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Glycyl-L-isoleucyl-L-leucyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: Oxidative conditions can modify the peptide, particularly at the amino acid side chains.

    Reduction: Reducing agents can break disulfide bonds if present.

    Substitution: Nucleophilic substitution reactions can occur at specific sites within the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other peroxides.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles like amines or thiols.

Major Products

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfonic acids, while reduction can restore thiol groups.

Wissenschaftliche Forschungsanwendungen

Glycyl-L-isoleucyl-L-leucyl-L-alanine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including drug delivery systems and as a scaffold for developing new drugs.

    Industry: Utilized in the production of bioactive peptides and as a component in various biochemical assays.

Wirkmechanismus

The mechanism of action of Glycyl-L-isoleucyl-L-leucyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Glycyl-L-isoleucyl-L-leucyl-L-alanine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential applications. Its combination of glycine, L-isoleucine, L-leucine, and L-alanine makes it a valuable compound for studying peptide interactions and developing new therapeutic agents.

Eigenschaften

CAS-Nummer

918661-80-0

Molekularformel

C17H32N4O5

Molekulargewicht

372.5 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid

InChI

InChI=1S/C17H32N4O5/c1-6-10(4)14(21-13(22)8-18)16(24)20-12(7-9(2)3)15(23)19-11(5)17(25)26/h9-12,14H,6-8,18H2,1-5H3,(H,19,23)(H,20,24)(H,21,22)(H,25,26)/t10-,11-,12-,14-/m0/s1

InChI-Schlüssel

ILSAMSIABLCSBM-MNXVOIDGSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)CN

Kanonische SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.